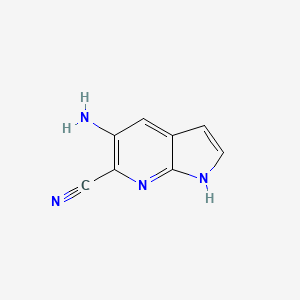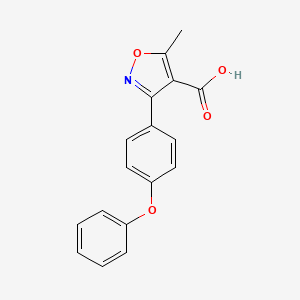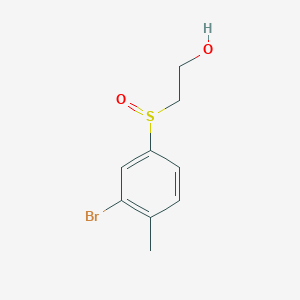
2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Novel Synthesis Strategies : A study by Das et al. (2009) discusses a novel strategy for synthesizing substituted benzenes, which is relevant to understanding the synthesis pathways of related compounds like 2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol.
Functionalization and Complexation : Tavman (2006) provides insights into the synthesis and characterization of benzimidazole derivatives and their complexes, highlighting the importance of functionalization in compounds similar to 2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol (Tavman, 2006).
Reaction Dynamics : The work of Grob and Spaar (1970) on solvolysis reactions of bromodienes in ethanol provides insights into the reaction dynamics of similar bromo-substituted compounds.
Spectroscopy and Structural Analysis
Spectroscopic Properties : An investigation into the structure and spectroscopic properties of bromo-substituted benzanthrone by Kirilova et al. (2018) highlights the techniques used to analyze compounds like 2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol.
Mass Spectrometry in Drug Analysis : The study by Holman et al. (2008) explores the use of mass spectrometry in analyzing drug metabolites, which is relevant for understanding the fragmentation and structure of similar compounds.
Applications in Biological and Pharmaceutical Research
Biologically Active Compounds Synthesis : Akbaba et al. (2010) discuss the synthesis of a biologically active natural product, which is pertinent to understanding the potential applications of 2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol in drug development.
Coenzyme Analogues and Enzyme Systems : Research by Gunsalus et al. (1978) on coenzyme analogues and their activity in enzyme systems could provide insights into the biological interactions of similar compounds.
Propiedades
IUPAC Name |
2-(3-bromo-4-methylphenyl)sulfinylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-7-2-3-8(6-9(7)10)13(12)5-4-11/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAHVVIMRRZYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



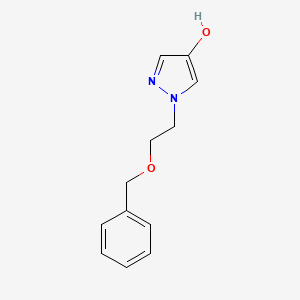
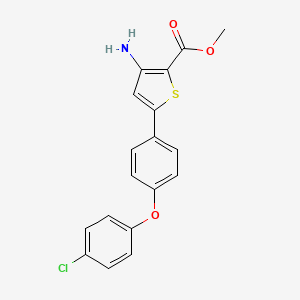
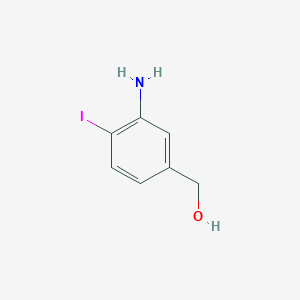
![tert-Butyl ((2-benzyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate](/img/structure/B1383123.png)
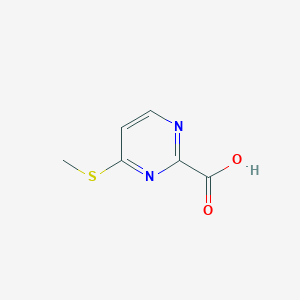
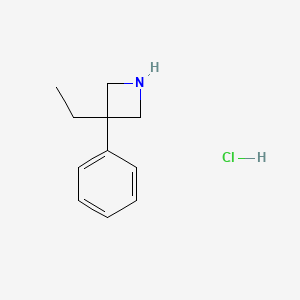
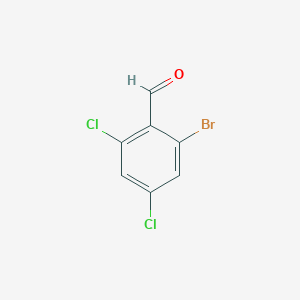


![tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1383134.png)
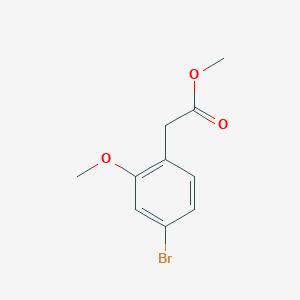
![{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B1383137.png)
